molecular formula C19H22N4O7S2 B15153943 N-(3-nitrophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide

N-(3-nitrophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide

Cat. No.: B15153943
M. Wt: 482.5 g/mol
InChI Key: CRIAYRUATBBREZ-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a nitrophenyl group, a piperazine ring, and a sulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Piperazine Formation: Synthesis of the piperazine ring.

    Sulfonamide Formation: Introduction of the sulfonamide group.

Each step requires specific reagents and conditions, such as strong acids for nitration, and controlled temperatures and solvents for the formation of the piperazine and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups to the molecule.

Scientific Research Applications

N-(3-nitrophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and affecting cellular processes.

    Interfering with Metabolic Pathways: Disrupting the synthesis or degradation of key biomolecules.

    Inducing Cellular Responses: Such as apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

N-(3-nitrophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide can be compared with other similar compounds, such as:

    N-(3-nitrophenyl)-N-{2-oxo-2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide: Differing by the presence of a methylsulfonyl group instead of a phenylsulfonyl group.

    N-(4-nitrophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide: Differing by the position of the nitro group on the phenyl ring.

Properties

Molecular Formula

C19H22N4O7S2

Molecular Weight

482.5 g/mol

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C19H22N4O7S2/c1-31(27,28)22(16-6-5-7-17(14-16)23(25)26)15-19(24)20-10-12-21(13-11-20)32(29,30)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3

InChI Key

CRIAYRUATBBREZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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